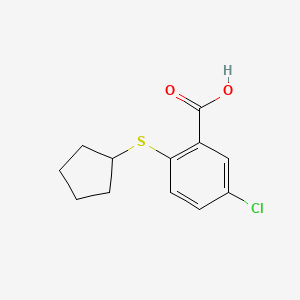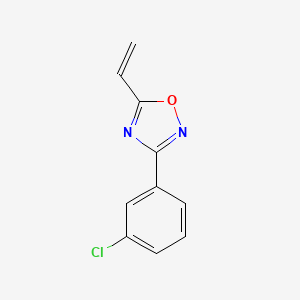
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole” is likely to be an organic compound containing a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, one oxygen atom, and another nitrogen atom . The 3-Chlorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached. The 5-ethenyl group indicates the presence of a vinyl group (ethenyl), which is a derivative of ethene (commonly known as ethylene).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 3-Chlorophenyl group, and the 5-ethenyl group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The 1,2,4-oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions. The chlorine atom on the phenyl ring could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole ring could contribute to its stability and reactivity . The chlorine atom could influence its polarity and solubility.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of new heterocyclic compounds based on 1,3,4-oxadiazole frameworks have been extensively studied. One approach involves the synthesis of compounds by reacting hydrazine hydrate with ethylthio-1,3,4-oxadiazole derivatives, leading to several fused heterocyclic compounds. These compounds were characterized using various analytical techniques, showcasing their potential in the development of novel chemical entities (Abbas, Hussain, & Shakir, 2017).
Crystal Structure Analysis
Crystal structure analysis of new compounds containing 1,3,4-oxadiazole units has provided insights into their molecular geometry and interactions. Studies have shown that the oxadiazole, olefinic bond, and benzene rings in these molecules are almost coplanar, facilitating π–π stacking interactions. This structural information is crucial for understanding the photoluminescence properties of these compounds and their potential applications in materials science (Yu et al., 2002).
Antibacterial Activity
The antibacterial potential of 1,3,4-oxadiazole derivatives has been evaluated against various bacterial strains. N'-substituted acetohydrazide derivatives exhibited moderate antibacterial activity, highlighting the potential of oxadiazole compounds in the development of new antimicrobial agents (Rehman et al., 2016).
Antimicrobial and Toxicity Evaluation
Studies on the antimicrobial activity and toxicity of 1,2,4-oxadiazoles have shown that these compounds possess significant antimicrobial properties with low toxicity towards brine shrimp. This suggests their potential for further exploration as safe antimicrobial agents (Machado et al., 2005).
Novel Synthetic Approaches
Efficient synthetic methodologies for 1,3,4-oxadiazoles conjugated to heteroaromatic rings via an ethenyl linker have been developed. These methods offer a novel approach to synthesizing oxadiazole derivatives, expanding the toolkit available for chemists working in the field of heterocyclic chemistry (Kudelko & Jasiak, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPSQMAAMIQCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244456 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
CAS RN |
1311318-06-5 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
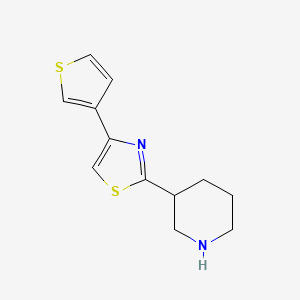
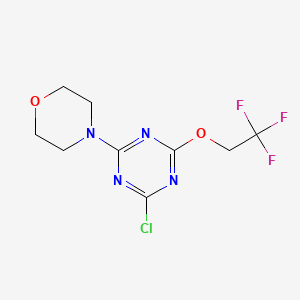
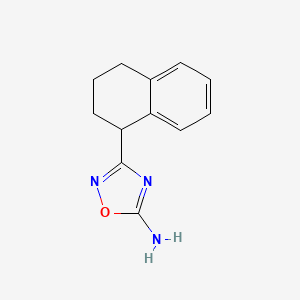

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)
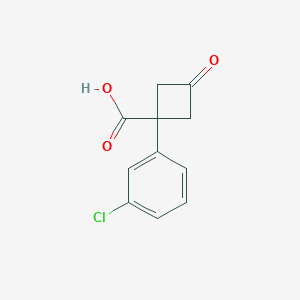
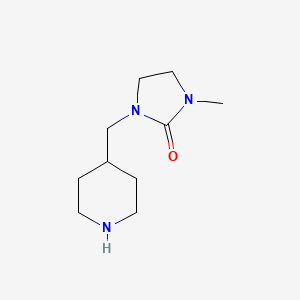
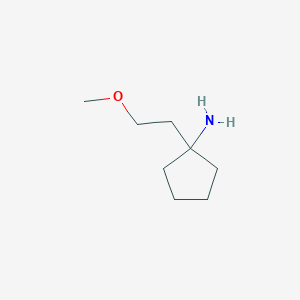

![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)

